molecular formula C24H27N5 B5073639 2,3-dihydro-1H-inden-2-yl({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine

2,3-dihydro-1H-inden-2-yl({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine

Cat. No.: B5073639
M. Wt: 385.5 g/mol
InChI Key: QHRZKSNJYZXWHY-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including an indenyl group, a pyridinyl group, and a piperazinyl group. The indenyl group is a polycyclic aromatic hydrocarbon derived from indene . The pyridinyl group is a nitrogen-containing aromatic ring, and the piperazinyl group is a type of secondary amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a polycyclic structure. The presence of nitrogen in the pyridinyl and piperazinyl groups would also introduce additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the nitrogen atoms. The pyridinyl group could potentially undergo reactions at the nitrogen atom, and the piperazinyl group could potentially undergo reactions at the nitrogen or the adjacent carbons .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of nitrogen might increase its polarity compared to compounds that only contain carbon and hydrogen .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5/c1-2-7-20-17-22(16-19(20)6-1)27-18-21-8-5-11-26-24(21)29-14-12-28(13-15-29)23-9-3-4-10-25-23/h1-11,22,27H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZKSNJYZXWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=N3)CNC4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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